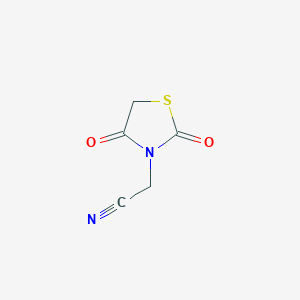

(2,4-Dioxo-thiazolidin-3-yl)-acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4N2O2S |

|---|---|

Molecular Weight |

156.16 g/mol |

IUPAC Name |

2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetonitrile |

InChI |

InChI=1S/C5H4N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h2-3H2 |

InChI Key |

YYSURWPKPGJXQA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2,4 Dioxo Thiazolidin 3 Yl Acetonitrile Analogues

Electrophilic and Nucleophilic Reactions at the C-5 Position of the Thiazolidine (B150603) Ring

The methylene (B1212753) group (–CH₂–) at the C-5 position of the thiazolidine-2,4-dione ring is flanked by two electron-withdrawing carbonyl groups, rendering the attached protons acidic and the carbon atom nucleophilic. frontiersin.org This "active methylene" characteristic is the basis for one of the most common and versatile derivatization strategies for this class of compounds: the Knoevenagel condensation. wikipedia.org

In this reaction, the C-5 carbon acts as a nucleophile, attacking the electrophilic carbonyl carbon of various aldehydes and ketones. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate (B1210297), and results in the formation of a 5-ylidene-thiazolidine-2,4-dione derivative. nih.govijsrst.com This condensation introduces an exocyclic double bond, extending the conjugation of the system and providing a rigid scaffold for presenting various substituents. A wide array of aromatic and heteroaromatic aldehydes have been successfully employed in this reaction, leading to a diverse library of compounds. frontiersin.orgnih.gov The substituents on the aldehyde's aromatic ring can influence the reactivity of the carbonyl carbon, thereby affecting reaction times and yields. nih.gov

Beyond the Knoevenagel condensation, the nucleophilic character of the C-5 position is also exploited in Michael-type addition reactions. In these reactions, the C-5 carbanion adds to the β-carbon of α,β-unsaturated systems, such as activated nitriles, further demonstrating its utility in forming new carbon-carbon bonds.

The following table summarizes representative examples of Knoevenagel condensation reactions involving the thiazolidine-2,4-dione core, illustrating the variety of substituents that can be introduced at the C-5 position.

| Aldehyde Reactant | Resulting 5-Ylidene Substituent | Reference |

|---|---|---|

| 4-Dimethylaminobenzaldehyde | 5-(4-(Dimethylamino)benzylidene) | frontiersin.org |

| 2-Methoxybenzaldehyde | 5-(2-Methoxybenzylidene) | frontiersin.org |

| 5-Nitrosalicylaldehyde | 5-(2-Hydroxy-5-nitrobenzylidene) | frontiersin.orgnih.gov |

| 3,4-Dihydroxybenzaldehyde | 5-(3,4-Dihydroxybenzylidene) | nih.gov |

| 2,5-Dihydroxybenzaldehyde | 5-(2,5-Dihydroxybenzylidene) | nih.gov |

| 4-Hydroxybenzaldehyde (B117250) | 5-(4-Hydroxybenzylidene) | nih.gov |

Modifications and Transformations of the N-3 Acetonitrile (B52724) Moiety

The N-3 position of the thiazolidine-2,4-dione ring is another key site for derivatization. nih.gov In (2,4-Dioxo-thiazolidin-3-yl)-acetonitrile, the acetonitrile group (-CH₂CN) offers several pathways for chemical transformation. The introduction of this group itself is typically achieved via N-alkylation of the parent thiazolidine-2,4-dione using a haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile (B46850), in the presence of a base. nih.gov

The nitrile functionality is a versatile synthetic handle. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid. matrix-fine-chemicals.comsigmaaldrich.comscbt.com This transformation converts the neutral, lipophilic acetonitrile group into a polar, acidic carboxyl group, significantly altering the molecule's physicochemical properties. The resulting acetic acid derivative is a well-documented compound, available commercially and used in further synthetic elaborations, such as esterification or amidation. sigmaaldrich.comnih.gov

Furthermore, the nitrile group can be reduced to a primary amine, yielding 3-(2-aminoethyl)thiazolidine-2,4-dione. This reaction, typically achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation, provides a nucleophilic amino group that can be used for subsequent derivatization, such as acylation or Schiff base formation. Another potential reaction is the addition of organometallic reagents (e.g., Grignard reagents) to the nitrile carbon to form ketones after hydrolysis. These transformations of the N-3 acetonitrile moiety are crucial for creating analogues with different electronic and steric profiles.

Reactivity Profiles of the Carbonyl Groups within the Thiazolidine-2,4-dione System

The thiazolidine-2,4-dione scaffold contains two carbonyl groups at the C-2 and C-4 positions, which contribute significantly to its chemical reactivity and biological activity. nih.gov These carbonyl groups impart an electrophilic character to their respective carbon atoms, making them susceptible to nucleophilic attack. libretexts.org However, their reactivity is not identical due to the different adjacent atoms (sulfur at C-2 and nitrogen at C-4).

Theoretical studies suggest that the oxygen atom of the C-2 carbonyl group is more basic than the oxygen of the C-4 carbonyl. This differential basicity can influence the site of protonation or coordination with Lewis acids. The electrophilicity of the carbonyl carbons makes them targets for strong nucleophiles. For instance, reactions with powerful reducing agents can lead to the reduction of one or both carbonyl groups.

The carbonyl oxygens can also act as nucleophiles in certain reactions. For example, under specific basic catalysis conditions, benzoylation of the thiazolidine-2,4-dione ring can occur at the oxygen atoms, leading to O-acylated products. researchgate.net The presence of two carbonyl groups also allows the molecule to act as a bidentate ligand, participating in the chelation of metal ions, a property that can be relevant to its mechanism of action in certain biological systems. nih.gov

Heterocyclic Annulation and Fusion Reactions Involving the Thiazolidine-2,4-dione Scaffold

The inherent reactivity of the thiazolidine-2,4-dione scaffold makes it a valuable building block for the synthesis of more complex, fused heterocyclic systems. These annulation reactions often utilize the reactivity of both the C-5 active methylene group and one of the ring heteroatoms or carbonyl groups.

For instance, derivatives of this compound can be used to construct fused ring systems. The 5-ylidene derivatives, obtained via Knoevenagel condensation, are particularly useful precursors for cyclization reactions. The exocyclic double bond at the C-5 position can act as a dienophile or Michael acceptor.

Research has shown that 5-arylidene-4-thiazolidinone derivatives can undergo condensation reactions with reagents like phenylhydrazine (B124118) to yield fused pyrazolo[3,4-d] chemicalbook.comresearchgate.netthiazole structures. jocpr.com In other examples, cyclization of thiazolidinone derivatives with α-cyanocinnamonitriles can lead to the formation of thiazolo[3,2-a]pyridine derivatives. researchcommons.org These reactions create rigid, polycyclic molecules with distinct three-dimensional shapes, which can be pivotal for specific biological interactions.

Rearrangement Reactions and Tautomeric Interconversions

The thiazolidine-2,4-dione ring system can theoretically exist in several tautomeric forms, including enol and imidic acid forms, due to the presence of the N-H proton (in the parent scaffold) and the adjacent carbonyl groups. However, computational and experimental studies have indicated that the diketo form is the most stable tautomer.

In addition to tautomerism, the thiazolidine-2,4-dione scaffold can undergo rearrangement reactions under certain conditions. A notable example is the transformation of 5-arylidene-thiazolidine-2,4-dione derivatives into 6-substituted 1,4-oxathian-2-ones. This rearrangement has been observed to occur in the reaction with substituted oxiranes, particularly in the presence of a base and a polar solvent like dimethylformamide (DMF). researchgate.netresearchgate.net This reaction involves a cascade mechanism where the benzylidene group plays a critical role in facilitating the ring transformation. Such rearrangements highlight the dynamic chemical nature of the TZD scaffold beyond simple substitutions, offering pathways to novel heterocyclic systems.

Spectroscopic Data for this compound Not Available in Publicly Accessible Research

A comprehensive review of published scientific literature and chemical databases indicates a lack of available spectroscopic data for the specific compound this compound. Despite extensive searches for experimental and detailed research findings necessary to populate the requested advanced characterization sections, no specific data sets for its Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, or Mass Spectrometry (MS) could be located.

Searches for this compound frequently yield results for a chemically distinct analogue, (2,4-Dioxo-thiazolidin-3-yl)acetic acid (CAS Number: 31061-24-2). While structurally similar, the presence of a carboxylic acid group (-COOH) in place of a nitrile group (-C≡N) results in fundamentally different spectroscopic signatures. Therefore, the data for the acetic acid derivative cannot be used to accurately describe the acetonitrile target molecule.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the spectroscopic characterization and structural elucidation of this compound that adheres to the required outline and includes specific data tables for the following analyses:

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

Without access to primary research detailing the synthesis and characterization of (2,4-Dioxo-thiazolidin-3-yl)-acetonitrile, the generation of the requested content with the required level of scientific rigor and detail is not feasible.

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Interactions

Following a comprehensive search of scholarly databases, including the Cambridge Structural Database (CSD), no publicly available single-crystal X-ray diffraction data for the specific compound this compound could be located. The search results consistently yielded crystallographic information for related but structurally distinct compounds, such as derivatives of (2,4-Dioxo-thiazolidin-5-yl)acetic acid and other substituted thiazolidinones.

The absence of a crystallographic information file (CIF) or equivalent dataset for this compound precludes a detailed, evidence-based analysis of its solid-state molecular conformation and supramolecular interactions. Consequently, the following subsections, which are predicated on the availability of such data, cannot be populated with the specific, quantitative, and scientifically accurate information requested.

A detailed examination of the molecular geometry and intermolecular interactions of this compound would require a dedicated single-crystal X-ray diffraction study. Such an investigation would provide the precise atomic coordinates necessary for the analyses outlined below.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A definitive analysis of the bond lengths, bond angles, and dihedral angles of this compound is not possible without experimental X-ray crystallographic data. This data would provide the precise three-dimensional coordinates of each atom in the crystal lattice, from which these fundamental geometric parameters could be calculated. Such an analysis would be crucial for understanding the molecule's conformation, including the planarity of the thiazolidine-2,4-dione ring and the orientation of the acetonitrile (B52724) substituent.

Investigation of Intramolecular Interactions (e.g., C-H···S)

The investigation of potential intramolecular interactions, such as C-H···S hydrogen bonds, is contingent upon the availability of a solved crystal structure. These weak interactions can play a significant role in stabilizing the molecular conformation. A crystallographic study would allow for the measurement of distances and angles between relevant atoms to determine if such interactions are present and to characterize their geometry.

Computational and Theoretical Studies on Thiazolidine 2,4 Dione Acetonitrile Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of molecules. These calculations provide a detailed picture of the electron distribution and energy landscape, governing the molecule's geometry, reactivity, and interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of thiazolidine-2,4-dione derivatives. researchgate.netfigshare.com Calculations are often performed using specific combinations of functionals and basis sets, such as B3LYP/6-31G(d,p) or M06/6-311G(d,p), to achieve a balance between accuracy and computational cost. acs.orgresearchgate.net These studies focus on key electronic descriptors that dictate the molecule's reactivity and interaction potential.

A primary focus of these investigations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests a molecule is more reactive. Analysis of HOMO and LUMO maps provides insights into the regions of the molecule that are most likely to be involved in electron transfer processes. researchgate.net

Table 1: Key Electronic Properties Investigated by DFT

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the capacity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies positive (electrophilic) and negative (nucleophilic) sites for intermolecular interactions. researchgate.net |

Conformational analysis is another critical application, where different spatial arrangements of the atoms (conformers) are evaluated to find the global minimum energy structure. eie.gr For some derivatives, this involves assessing different isomers, such as endo and exo forms, to determine which is energetically more favorable. eie.gr The energy differences between various conformers can be calculated to predict the dominant structure under given conditions. eie.gr

Table 2: Representative Geometrical Data from DFT Calculations

| Parameter | Typical Focus of Calculation | Example Finding |

|---|---|---|

| Bond Lengths | C=O, C-N, C-S bonds within the thiazolidine-2,4-dione ring. | Comparison with experimental X-ray diffraction data. |

| Bond Angles | Angles within the five-membered ring and involving substituents. | Determination of ring strain and geometry. |

| Dihedral Angles | The angle between the plane of the thiazolidine-2,4-dione ring and substituent groups. | Defines the molecule's overall 3D conformation. acs.org |

| Conformational Energy | Relative energies of different conformers (e.g., endo vs. exo). | Identification of the lowest energy (most stable) conformer. eie.gr |

Thiazolidine-2,4-dione and its derivatives can theoretically exist in several tautomeric forms due to proton migration. researchgate.net DFT investigations have been crucial in assessing the relative stability of these tautomers. researchgate.net Detailed studies on the parent thiazolidine-2,4-dione ring system consistently show that the diketo form is the most stable tautomer by a significant energy margin compared to various enol or imino forms. researchgate.net

Furthermore, DFT is used to calculate the energy barriers for isomerization between different conformers. eie.gr High energy gaps, often greater than 20 kcal/mol, indicate that the isomerization process is difficult, suggesting that the molecule will exist predominantly in its single, most stable conformation. eie.gr This stability is a key factor in determining how the molecule will interact with biological targets.

Table 3: Relative Stability of Thiazolidine-2,4-dione Tautomers

| Tautomeric Form | Description | Relative Stability (Based on DFT) |

|---|---|---|

| Diketo | Carbonyl groups at positions 2 and 4. | Most stable form. researchgate.net |

| Hydroxy-oxo (enol) | One carbonyl group is converted to a hydroxyl group. | Less stable than the diketo form. researchgate.net |

| Imino-hydroxy | One carbonyl is converted to a hydroxyl and the ring nitrogen forms an imine. | Significantly less stable. researchgate.net |

The Quantum Theory of Atoms in Molecules (QTAIM) is a topological analysis method applied to the electron density data obtained from DFT calculations. researchgate.net QTAIM provides a rigorous definition of atoms and chemical bonds within a molecule. It is used to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and to identify and quantify weaker non-covalent interactions, such as hydrogen bonds. researchgate.net For thiazolidine-2,4-dione derivatives, QTAIM can be used to analyze intramolecular hydrogen bonds and their relative strengths, which play a significant role in stabilizing specific conformations. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For thiazolidine-2,4-dione derivatives, MD simulations are particularly valuable for understanding how these molecules behave in a dynamic environment, such as in solution or when bound to a biological target like a protein. The simulations can reveal the stability of a molecule-protein complex and sample a wide range of possible conformations. researchgate.netnih.gov

Two common metrics used to analyze MD trajectories are:

Root Mean Square Deviation (RMSD): This value measures the average distance between the atoms of the simulated structure compared to a reference structure. A stable RMSD value over the course of a simulation (e.g., remaining below 4 Å for small proteins) indicates that the complex is stable and has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): This metric measures the fluctuation of individual amino acid residues in a protein. It helps identify which parts of the protein are flexible and which are rigid. High RMSF values in loop regions and lower values in alpha-helices or beta-strands are typical. nih.gov

Table 4: Parameters from Molecular Dynamics (MD) Simulations

| Parameter | Description | Application in Thiazolidine-2,4-dione Studies |

|---|---|---|

| Simulation Time | The duration of the simulation (e.g., 100 ns). | Assesses the long-term stability of the ligand-protein complex. nih.gov |

| RMSD | Root Mean Square Deviation of atomic positions. | Evaluates the stability of the molecule's binding pose within a protein's active site. nih.gov |

| RMSF | Root Mean Square Fluctuation of protein residues. | Identifies which amino acid residues are most affected by the binding of the derivative. nih.gov |

| Binding Free Energy | Calculation of the energy associated with the binding event. | Predicts the affinity of the molecule for its target. |

Quantitative Structure-Relationship (QSR) Methodologies

Quantitative Structure-Relationship (QSR), and more specifically Quantitative Structure-Activity Relationship (QSAR), methodologies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific property. researchgate.netnih.gov For thiazolidine-2,4-dione derivatives, QSAR studies aim to identify the key structural features that are essential for their pharmacological effects. researchgate.net

These models are built using statistical regression methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). researchgate.net The models are then validated to ensure they are statistically significant and have predictive power. researchgate.net Key statistical parameters used for validation include the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²). researchgate.net Successful QSAR models can guide the design of new, more potent derivatives by predicting their activity before they are synthesized. rasayanjournal.co.in

Table 5: Common Parameters in QSAR Models

| Parameter | Description | Role in Model |

|---|---|---|

| r² (Correlation Coefficient) | A measure of how well the model fits the training data. | Values closer to 1.0 indicate a better fit. researchgate.net |

| q² (Cross-validated r²) | A measure of the model's internal predictive ability. | A high q² value (e.g., > 0.6) suggests a robust model. researchgate.net |

| pred_r² (External r²) | A measure of the model's ability to predict the activity of an external test set of compounds. | A high pred_r² value indicates good external predictivity. researchgate.net |

| Molecular Descriptors | Numerical values that characterize the chemical properties of a molecule (e.g., electronic, steric, hydrophobic). | Used as the independent variables in the regression model. |

Development of QSR Models for Structural Property Correlations

Quantitative Structure-Retention Relationship (QSRR) models are valuable computational tools for investigating the correlation between the chemical structure of compounds and their chromatographic retention behavior. nih.gov For thiazolidine-2,4-dione derivatives, QSRR studies have been employed to understand how structural modifications influence their properties, which are often linked to their biological activity. researchgate.net These models provide insights into the interactions of the compounds based on their structural characteristics. researchgate.net

The development of these models typically involves calculating a set of physicochemical molecular descriptors from structures optimized using semi-empirical molecular orbital methods, such as the Austin Model 1 (AM1). nih.gov The relationship between these descriptors and chromatographic retention data, often obtained through methods like reversed-phase thin-layer chromatography (RP-TLC), is then established using statistical techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. nih.gov

Key molecular descriptors that are often found to be significant in QSRR models for thiazolidine-2,4-dione derivatives include:

Lipophilicity (log P): This is a crucial parameter that is frequently included in predictive models. nih.gov

Polarizability (Pol): Relates to how easily the electron cloud of the molecule can be distorted. lew.roresearch-nexus.net

Molar Volume (MV): The volume occupied by one mole of the substance. lew.roresearch-nexus.net

Hydration Energy (HE): The energy released upon hydration of the molecule. lew.roresearch-nexus.net

Surface Area Grid (SAG): The total surface area of the molecule. lew.roresearch-nexus.net

Energies of Frontier Orbitals (EHOMO and ELUMO): The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which relate to the molecule's reactivity. lew.roresearch-nexus.net

The statistical significance and predictive power of the developed models are evaluated using parameters such as the squared correlation coefficient (R²), the cross-validated coefficient (R²cv), and the Fischer significance value (F) for MLR. nih.gov For PLS models, the square of the multiple correlation coefficients for calibration (R²Y(cum)) and cross-validation (Q²Y(cum)) are used. nih.gov Statistically significant QSRR models offer a better understanding of the retention behavior of this class of compounds. nih.gov For instance, a QSAR study on thiazolidine-2,4-dione derivatives as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) yielded highly significant MLR and Artificial Neural Network (ANN) models with R² values of 0.9623 and 0.9963, respectively, indicating a strong correlation between the molecular descriptors and biological activity. research-nexus.net

Table 1: Key Molecular Descriptors Used in QSRR/QSAR Models for Thiazolidine-2,4-dione Derivatives lew.roresearch-nexus.net

| Descriptor | Abbreviation | Description |

| Polarizability | Pol | The ability of the molecule's electron cloud to be distorted by an external electric field. |

| Molar Volume | MV | The volume of one mole of the compound. |

| Hydration Energy | HE | The energy change when one mole of ions is dissolved in water. |

| Surface Area Grid | SAG | The solvent-accessible surface area of the molecule. |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest empty electron orbital; relates to electron-accepting ability. |

| Lipophilicity | log P | A measure of a compound's solubility in a non-polar solvent versus a polar one (partition coefficient). |

Computational Prediction of Molecular Parameters (e.g., lipophilicity, logP values, Molinspiration analysis)

Computational tools are widely used to predict key molecular properties of chemical compounds, providing insights into their potential behavior in biological systems. Molinspiration Cheminformatics is a frequently utilized online platform for calculating important molecular properties relevant to drug design and QSAR studies. molinspiration.comjyoungpharm.org This analysis is valuable for derivatives of (2,4-Dioxo-thiazolidin-3-yl)-acetonitrile to assess their drug-like characteristics.

Molinspiration analysis calculates several key parameters based on a molecule's structure. These include:

miLogP: The calculated logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity.

TPSA (Topological Polar Surface Area): The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of drug permeability through membranes. Values less than 150 Ų are generally indicative of good cell permeability. jyoungpharm.org

nViolations (Number of Lipinski's Rule of Five Violations): Lipinski's "Rule of Five" is a guideline to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The rules are: molecular weight ≤ 500, logP ≤ 5, number of H-bond donors ≤ 5, and number of H-bond acceptors ≤ 10. Compounds with zero violations are considered to have favorable drug-like properties. impactfactor.org

nOHNH (Number of Hydrogen Bond Donors): The number of nitrogen and oxygen atoms with one or more hydrogen atoms.

nO (Number of Hydrogen Bond Acceptors): The number of nitrogen and oxygen atoms.

MW (Molecular Weight): The mass of one mole of the substance.

These calculated properties for a series of substituted pyrimidines, for example, showed logP values and TPSA values that indicated good drug permeability. jyoungpharm.org The percentage of intestinal absorption (%ABS) can also be calculated from these parameters, providing a prediction of oral bioavailability. jyoungpharm.org

Table 2: Predicted Molecular Properties of this compound via Molinspiration Analysis

| Parameter | Abbreviation | Predicted Value | Lipinski's Rule of Five Guideline |

| Log P | miLogP | -0.25 | ≤ 5 |

| Topological Polar Surface Area | TPSA | 78.16 Ų | - |

| Molecular Weight | MW | 170.18 | ≤ 500 |

| Number of Hydrogen Bond Donors | nOHNH | 1 | ≤ 5 |

| Number of Hydrogen Bond Acceptors | nO | 4 | ≤ 10 |

| Number of Rule of Five Violations | nViolations | 0 | 0 is ideal |

| Number of Rotatable Bonds | nrotb | 1 | - |

| Volume | Volume | 137.98 ų | - |

Note: The values in this table are computationally predicted for the parent compound this compound using standard cheminformatics software and are for theoretical illustration.

Molecular Docking Simulations for Interaction Mode Prediction (Focus on theoretical binding mechanisms, not biological outcome)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to investigate the binding interactions between a ligand (such as a thiazolidine-2,4-dione derivative) and a target protein's active site. impactfactor.org These simulations provide valuable insights into the theoretical binding mechanisms, including the specific amino acid residues involved in the interaction and the types of bonds formed, without focusing on the ultimate biological or pharmacological outcome. nih.govrsc.org

Docking studies on thiazolidine-2,4-dione derivatives have been performed against various protein targets. nih.govnih.gov The process involves preparing the protein structure (often obtained from the Protein Data Bank) and the ligand structure, followed by running the docking simulation using software like Autodock. impactfactor.org The results are analyzed based on binding affinity (often expressed in kcal/mol), with more negative values indicating stronger binding. impactfactor.org

For example, docking studies of novel thiazolidine-4-one derivatives revealed that the presence of specific moieties, such as methoxyphenyl and indole (B1671886) groups, contributed to a stronger binding affinity to target proteins. impactfactor.org Similarly, in a study targeting the SARS-CoV-2 main protease (Mpro), certain quinazoline (B50416) and thiazolidine-2,4-dione inhibitors showed promising binding modes and affinities. rsc.org The stability of these ligand-protein complexes can be further assessed through molecular dynamics (MD) simulations, which analyze the motion of atoms and molecules over time to confirm the stability of the docked pose. nih.govrsc.org

Key interactions observed in docking simulations of thiazolidine-2,4-dione derivatives include:

Hydrogen Bonds: Crucial for ligand recognition and binding stability.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

Pi-stacking and Pi-arene Interactions: Non-covalent interactions involving aromatic rings. nih.gov

A study targeting peroxisome proliferator-activated receptor-γ (PPAR-γ) used molecular docking to investigate the binding modes of newly synthesized thiazolidine-2,4-dione derivatives. nih.gov The analysis identified the specific amino acids engaged in the interactions and calculated the binding free energy, providing a theoretical basis for the compound's affinity for the receptor. nih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational chemistry tool used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. juniperpublishers.comwisc.edu It provides a detailed picture of chemical bonding, including intramolecular charge transfer (ICT), hyperconjugative interactions, and the delocalization of electrons, which are key to understanding molecular stability. nih.govresearchgate.net

For molecules containing the thiazolidine-2,4-dione core, NBO analysis can reveal key electronic interactions. For example, studies have shown significant stabilization energies arising from interactions such as:

LP → π interactions:* Delocalization of a lone pair of electrons from an oxygen or nitrogen atom into an adjacent antibonding π* orbital of a carbonyl group.

π → π interactions:* Delocalization between filled and empty π-orbitals within aromatic or conjugated systems attached to the thiazolidine (B150603) ring. researchgate.net

LP → σ interactions:* Delocalization of a lone pair into an adjacent antibonding σ* orbital.

In a computational study of a 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, NBO analysis revealed strong stabilizing ICT interactions, such as LP(2)O2 → BD(1)N5–C9 and LP(1)N5 → BD(2)C10–C11, with stabilization energies of 30.63 and 52.48 kcal/mol, respectively. researchgate.net These analyses confirm the charge transfer phenomena within the molecule and provide a quantitative measure of the electronic interactions that contribute to its stability. nih.gov

Chromatographic and Advanced Analytical Methodologies for 2,4 Dioxo Thiazolidin 3 Yl Acetonitrile Derivatives

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for the qualitative analysis of (2,4-Dioxo-thiazolidin-3-yl)-acetonitrile derivatives. It is particularly valuable during chemical synthesis for monitoring the conversion of reactants to products and for identifying the presence of impurities. noveltyjournals.comnih.gov

In a typical application, the reaction mixture is spotted onto a TLC plate, commonly coated with silica (B1680970) gel G. derpharmachemica.com The plate is then developed in a sealed chamber containing an appropriate mobile phase. The choice of eluent is critical for achieving separation and is determined empirically; common solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297) or methanol (B129727) and chloroform. nih.govimpactfactor.org After development, the separated spots are visualized, often under UV light, which reveals UV-active compounds like the thiazolidinone core. The retention factor (Rf), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is calculated to help identify components by comparing them to known standards. chemcoplus.co.jp The disappearance of starting material spots and the appearance of a new product spot indicate the progression of the reaction. impactfactor.org

Table 1: Example TLC Conditions for Thiazolidinone Derivatives

| Analyte Class | Stationary Phase | Mobile Phase (Eluent) | Detection Method | Application | Reference |

| Schiff Bases (Precursors) | Silica Gel | Hexane:Ethyl Acetate (7:3) | - | Reaction Monitoring | impactfactor.org |

| 4-Thiazolidinones | Silica Gel | Hexane:Ethyl Acetate (6:4) | - | Reaction Monitoring | impactfactor.org |

| Guanidine-derived Thiazolidinones | Silica Gel | Methanol:Chloroform (5:95) | - | Reaction Monitoring | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, quantification, and purity analysis of this compound derivatives due to its high resolution, sensitivity, and precision. researchgate.net

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for analyzing thiazolidinone derivatives. nih.gov This technique employs a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically consisting of an aqueous buffer mixed with an organic modifier like acetonitrile (B52724) or methanol. basicmedicalkey.com Separation is based on the differential partitioning of the analytes between the stationary and mobile phases; more nonpolar compounds are retained longer on the column.

Quantitative analysis is performed by creating a calibration curve from the peak areas of known concentrations of a reference standard. The concentration of the analyte in an unknown sample can then be accurately determined. Detection is commonly achieved using a UV detector, as the thiazolidinone ring system possesses a strong chromophore, with monitoring often performed around 240 nm. nih.gov

The retention behavior of a compound in RP-HPLC is directly related to its physicochemical properties, particularly its lipophilicity. While specific studies determining the retention constants for this compound are not widely published, the principles are well-established. The retention factor (k'), a measure of a compound's retention, is influenced by its molecular structure. For its derivatives, substituents on any appended rings can significantly alter polarity and, consequently, retention time. For example, the addition of nonpolar groups increases lipophilicity and leads to longer retention times in RP-HPLC. This correlation allows chemists to predict the elution order of a series of related derivatives and provides insight into their relative lipophilicity, a critical parameter in drug discovery.

Purity profiling by HPLC aims to separate the main compound from all potential impurities, including starting materials, by-products, and degradation products. Method development is a systematic process of optimizing separation conditions to achieve the necessary resolution.

Key parameters that are adjusted during method development include:

Mobile Phase Composition: The ratio of organic modifier to the aqueous phase is optimized. A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities and to determine the yield of purified compounds. nih.gov

Solvent Type: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity, causing changes in the elution order of closely related impurities. basicmedicalkey.com

pH of the Mobile Phase: For derivatives with ionizable groups (e.g., a carboxylic acid), adjusting the pH of the aqueous buffer can dramatically change the retention time and improve peak shape. basicmedicalkey.com

Column Temperature: Adjusting the column temperature can affect viscosity and separation efficiency.

An example of a gradient method used for analyzing 2,4-thiazolidinedione (B21345) derivatives involved a mobile phase gradient from 5% to 100% of the organic phase over 50 minutes, demonstrating a robust approach to separating complex mixtures. nih.gov

Table 2: Example RP-HPLC Conditions and Retention Times for (Z)-5-arylidene-2,4-thiazolidinedione Derivatives

| Compound | Retention Time (t R , min) | Mobile Phase Gradient | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| (Z)-5-(3,5-dihydroxybenzylidene)thiazolidine-2,4-dione | 21.5 | 5% to 100% B over 50 min | 4 | 240 | nih.gov |

| (Z)-5-(4-(N,N-Bis(2-hydroxyethyl)amino)benzylidene)thiazolidine-2,4-dione | 20.4 | 5% to 100% B over 50 min | 4 | 240 | nih.gov |

| (Z)-4-(6-((2,4-dioxothiazolidin-5-ylidene)methyl)pyridin-3-yl)benzonitrile | 32.5 | 5% to 100% B over 50 min | 4 | 240 | nih.gov |

Advanced Separation Techniques (e.g., preparative chromatography)

When a synthesized derivative of this compound needs to be purified in larger quantities for further study, preparative chromatography is employed. This technique is a scaled-up version of analytical chromatography.

Preparative Column Chromatography is frequently used after synthesis. derpharmachemica.commdpi.com The crude product is loaded onto a glass column packed with a stationary phase, typically silica gel, and a solvent system is passed through the column to elute the components. noveltyjournals.com Fractions are collected and analyzed by TLC to identify those containing the pure product.

Preparative HPLC offers higher resolution and is used when very high purity is required. nih.gov The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle greater sample loads.

Derivatization for Enhanced Chromatographic Detection

While the thiazolidinone nucleus is inherently UV-active, chemical derivatization can be employed to enhance detection sensitivity, particularly for trace analysis in complex matrices like biological fluids. nih.gov This involves reacting the analyte with a labeling reagent to attach a moiety with superior detection characteristics.

For derivatives of this compound that possess a carboxylic acid function, such as (2,4-Dioxo-thiazolidin-3-yl)-acetic acid, derivatization is a powerful option. These compounds can be reacted with fluorescent labeling reagents, which allows for detection using a fluorescence detector instead of a UV detector. tcichemicals.com This can lower the limits of detection by several orders of magnitude. Although primarily used in gas chromatography, derivatization with reagents like ethyl chloroformate has been shown to improve the chromatographic properties of related thiazolidine (B150603) structures. nih.govresearchgate.net This highlights the potential of derivatization as a strategy to overcome analytical challenges for specific derivatives within this compound class. nih.gov

Q & A

Q. What are the common synthetic routes for (2,4-Dioxo-thiazolidin-3-yl)-acetonitrile?

- Methodological Answer : The synthesis typically involves condensation reactions between thiazolidinone precursors and acetonitrile derivatives. For example, thiazolidinone cores can be functionalized via electrophilic substitution or nucleophilic addition. A related approach involves reacting 3-oxo-propionitriles with isothiocyanates under basic conditions, followed by cyclization with chloroacetyl chloride (as demonstrated in thiazolidinone synthesis ). Key steps include:

- Step 1 : Formation of the thiazolidinone ring via cyclization.

- Step 2 : Introduction of the acetonitrile group via alkylation or substitution.

Characterization intermediates using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies protons on the thiazolidinone ring (e.g., NH protons at δ 10–12 ppm) and acetonitrile CH₂ groups (δ 3.5–4.5 ppm). ¹³C NMR confirms carbonyl (C=O at ~170–180 ppm) and nitrile (C≡N at ~115–120 ppm) groups .

- IR Spectroscopy : Strong absorption bands for C=O (1650–1750 cm⁻¹) and C≡N (2200–2250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., exact mass ~265.02 g/mol for related triazole-thioacetonitrile derivatives ).

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors (flash point: 12.8°C; auto-ignition: 525°C) .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Acetonitrile’s acute toxicity (oral LD₅₀: 2,460 mg/kg in rats) necessitates strict exposure control .

- Spill Management : Neutralize with dry sand or alcohol-resistant foam; avoid water to prevent dispersion .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

- Methodological Answer : Employ Design of Experiments (DOE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example:

- Full Factorial Design : Test variables at high/low levels (e.g., 60°C vs. 80°C, acetonitrile vs. DMF as solvent) .

- Response Surface Methodology (RSM) : Optimize parameters for maximum yield. A central composite design (CCD) can resolve non-linear relationships between variables .

- Case Study : In ethyl diazoacetate synthesis, flow rates and microreactor volumes were optimized via DOE, achieving 92% yield .

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for unambiguous structure determination. SHELX’s robustness in refining small-molecule structures is well-documented .

- Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated vibrational modes (e.g., C-N stretching at ~950 cm⁻¹) .

- Multi-Technique Cross-Validation : Integrate NMR, MS, and elemental analysis to resolve ambiguities (e.g., distinguishing regioisomers).

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in acetonitrile to study dielectric relaxation and diffusion coefficients .

- QSPR Models : Predict solubility or toxicity using quantitative structure-property relationship (QSPR) algorithms .

Q. How to assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (predicted boiling point: ~525°C for acetonitrile derivatives ).

- pH Stability Studies : Monitor degradation via HPLC at pH 2–12. For example, acetonitrile’s stability in radiopharmaceuticals was validated using GC-FID with NaCl matrices .

- Light/Oxygen Sensitivity : Use controlled-atmosphere chambers to test photolytic/oxidative degradation.

Data Analysis and Contradiction Management

Q. How to handle unexpected by-products during synthesis?

- Methodological Answer :

- LC-MS Profiling : Identify impurities using reverse-phase HPLC coupled with HRMS. For example, in thiazolidinone synthesis, by-products like uncyclized intermediates or oxidized species are common .

- Multivariate Optimization : Adjust reaction stoichiometry or quenching protocols. In diazoacetate synthesis, flow rate adjustments reduced side-product formation by 30% .

Q. What statistical approaches validate analytical method accuracy?

- Methodological Answer :

- ANOVA : Compare intra/inter-day precision for HPLC/GC methods (e.g., %RSD < 2% for acetonitrile quantification ).

- Standard Addition : Quantify matrix effects in biological or environmental samples.

Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | ~265.02 g/mol (analogous compound) | |

| Predicted Boiling Point | 525.2 ± 60.0°C | |

| Density | 1.52 ± 0.1 g/cm³ | |

| pKa | 0.21 ± 0.10 | |

| Flash Point (Acetonitrile) | 12.8°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.